molecular formula C17H13ClFN3O4S B2584867 2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide CAS No. 1203114-34-4

2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide

Cat. No.: B2584867
CAS No.: 1203114-34-4
M. Wt: 409.82
InChI Key: WJZKTOYWBMFVFG-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide, a fluorine atom, and an ethylsulfonyl phenyl group attached to an oxadiazole ring. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction between 4-(ethylsulfonyl)benzoic acid hydrazide and a suitable carboxylic acid derivative can yield the desired oxadiazole ring.

  • Introduction of the Fluorine Atom: : The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

  • Chlorination: : The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Coupling Reactions: : The final step involves coupling the oxadiazole derivative with 6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound might be explored for their pharmacological properties

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can interact with nucleophilic sites in proteins, while the ethylsulfonyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The unique combination of the oxadiazole ring, ethylsulfonyl group, and fluorine atom in 2-chloro-N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-6-fluorobenzamide provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O4S/c1-2-27(24,25)11-8-6-10(7-9-11)16-21-22-17(26-16)20-15(23)14-12(18)4-3-5-13(14)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZKTOYWBMFVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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